molecular formula C3H9ClN2O2 B8146835 Methyl 2-hydrazinylacetate hydrochloride CAS No. 39753-78-1

Methyl 2-hydrazinylacetate hydrochloride

Cat. No.: B8146835
CAS No.: 39753-78-1
M. Wt: 140.57 g/mol
InChI Key: OLOLHCNLFLXXMX-UHFFFAOYSA-N
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Description

Methyl 2-hydrazinylacetate hydrochloride is an organic compound with the molecular formula C3H9ClN2O2. It is a derivative of hydrazine and is commonly used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various nitrogen-containing heterocyclic compounds, which are significant in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydrazinylacetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with hydrazine hydrate. The reaction typically occurs in an aqueous medium under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydrazinylacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-hydrazinylacetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of methyl 2-hydrazinylacetate hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

    Ethyl 2-hydrazinylacetate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.

    Hydrazinoacetic acid hydrochloride: Lacks the ester group present in methyl 2-hydrazinylacetate hydrochloride.

    Methyl hydrazinoacetate: Similar but without the hydrochloride salt form.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts makes it more soluble and easier to handle in various synthetic applications compared to its analogs .

Properties

IUPAC Name

methyl 2-hydrazinylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-7-3(6)2-5-4;/h5H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLHCNLFLXXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639737
Record name Methyl hydrazinylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39753-78-1
Record name NSC408480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrazinylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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